![molecular formula C14H11BrN4OS B12912135 1-(4-Bromophenyl)-2-[(9-methyl-9H-purin-6-yl)sulfanyl]ethan-1-one CAS No. 111780-42-8](/img/structure/B12912135.png)
1-(4-Bromophenyl)-2-[(9-methyl-9H-purin-6-yl)sulfanyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone is a synthetic organic compound that features a bromophenyl group and a purinylthio group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a reaction with an appropriate reagent to introduce the ethanone group.
Thioether Formation: The intermediate is then reacted with 9-methyl-9H-purine-6-thiol under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromophenyl or purinylthio groups.
Substitution: The bromine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for 1-(4-Bromophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The purinylthio group may play a role in binding to these targets, while the bromophenyl group could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone: Contains a fluorine atom instead of bromine.
1-(4-Methylphenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone: Features a methyl group instead of bromine.
Uniqueness
1-(4-Bromophenyl)-2-((9-methyl-9H-purin-6-yl)thio)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets compared to its analogs with different substituents.
Properties
CAS No. |
111780-42-8 |
|---|---|
Molecular Formula |
C14H11BrN4OS |
Molecular Weight |
363.23 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(9-methylpurin-6-yl)sulfanylethanone |
InChI |
InChI=1S/C14H11BrN4OS/c1-19-8-18-12-13(19)16-7-17-14(12)21-6-11(20)9-2-4-10(15)5-3-9/h2-5,7-8H,6H2,1H3 |
InChI Key |
QCFIDHVNFBCPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2SCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12912056.png)
![7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12912062.png)

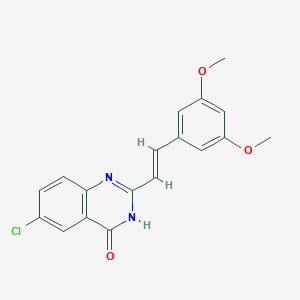
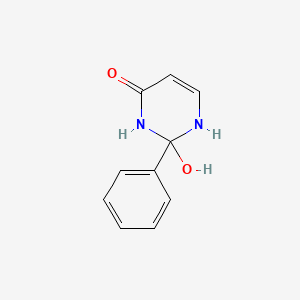

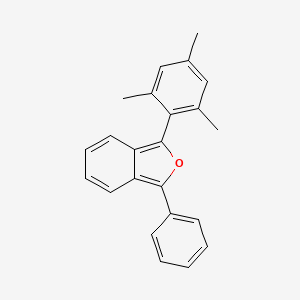


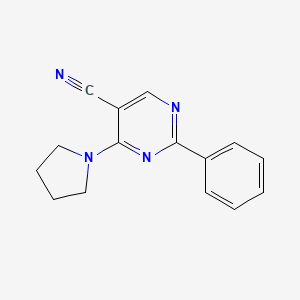


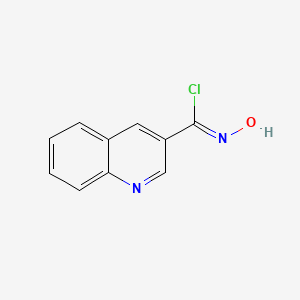
![7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione](/img/structure/B12912140.png)
